(S)-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
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Overview
Description
4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound with a molecular formula of C24H22BrNO4. This compound is characterized by the presence of a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) group, which are commonly used in organic synthesis and peptide chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can be used in further coupling reactions to form peptides or other complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst.
Deprotection Reactions: Piperidine is commonly used to remove the Fmoc group.
Coupling Reactions: Coupling agents like DCC or DIC are used to facilitate the formation of peptide bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce peptides or other complex molecules.
Scientific Research Applications
4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during the assembly of peptide chains.
Medicinal Chemistry: This compound can be used as a building block in the synthesis of pharmaceutical compounds, particularly those involving peptide or peptidomimetic structures.
Biological Studies: The compound can be used in studies involving protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until the desired point in the synthesis process. The bromophenyl group can participate in various interactions, depending on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-methyl-γ-aminobutyric acid: Similar in structure but lacks the bromophenyl group.
Fmoc-N-Methyl-γ-butyric acid: Another similar compound used in peptide synthesis.
Uniqueness
The presence of both the bromophenyl and Fmoc groups in 4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid makes it unique. The bromophenyl group allows for additional functionalization through substitution reactions, while the Fmoc group provides a reliable method for protecting the amino group during synthesis .
Properties
Molecular Formula |
C25H22BrNO4 |
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Molecular Weight |
480.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29) |
InChI Key |
PCAPTNBGMLTTII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Br)C(=O)O |
Origin of Product |
United States |
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